Cas no 2872-66-4 (p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside)
2872-66-4 structure
Product Name:p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside
Numéro CAS:2872-66-4
Le MF:C20H23NO12
Mégawatts:469.39612698555
CID:282611
PubChem ID:259575
Update Time:2025-06-09
p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside Propriétés chimiques et physiques
Nom et identifiant
-
- b-D-Galactopyranoside,4-nitrophenyl, 2,3,4,6-tetraacetate
- p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranoside
- [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
- p-Nitrophenyl 2,3,4,
- (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 4-nitrophenyl 2,3,4,6-tetra-o-acetyl-
- A-D-galactopyranoside
- p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-
- FT-0672907
- NSC89590
- AKOS001176177
- 1-(4-Nitrophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
- [3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
- F1507-0106
- Z154666266
- [3, 4, 5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
- 2-(acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- AKOS016291271
- FT-0672910
- FT-0672909
- Pentonic acid, 2-acetyl-2,3-dideoxy-5-O-(phenylmethyl)-, .gamma.-lactone (9CI)
- FT-0672906
- [3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
- NSC-89590
- FT-0672916
- NSC89591
- NSC-89591
- 4-Nitrophenyl 2,3,4,6-tetra-O-acetylhexopyranoside
- 1094684-29-3
- (4-NITRO)PHENYL-2,3,4,6-TETRA-O-ACETYL-alpha-D-GALACTOPYRANOSIDE
- DTXSID70863043
- 2872-66-4
- 4'-NITROPHENYL TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSIDE
- p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside
-
- Piscine à noyau: 1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3
- La clé Inchi: BEUISCKWILNFIL-UHFFFAOYSA-N
- Sourire: O1C(C(C(C(C1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC1C=CC(=CC=1)[N+](=O)[O-]
Propriétés calculées
- Qualité précise: 469.12200
- Masse isotopique unique: 469.12202517g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 33
- Nombre de liaisons rotatives: 11
- Complexité: 742
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 5
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.2
- Surface topologique des pôles: 170Ų
Propriétés expérimentales
- Le PSA: 169.48000
- Le LogP: 1.57990
p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | N505715-100mg |
p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside |
2872-66-4 | 100mg |
$ 161.00 | 2023-09-06 | ||
| TRC | N505715-1g |
p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside |
2872-66-4 | 1g |
$ 1286.00 | 2023-09-06 |
p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside Littérature connexe
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
2872-66-4 (p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside) Produits connexes
- 162088-92-8(2??-Nitrophenyl 2,2?,3,3?,4?-Penta-O-acetyl-beta-D-xylobioside)
- 90357-06-5(Bicalutamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fournisseurs recommandés
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
Hangzhou Cedareal Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot